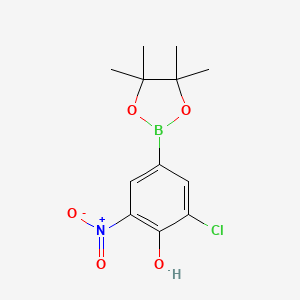
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a nitro group, and a dioxaborolane ring attached to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable phenol derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenol with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Substituted phenols with various functional groups.
Applications De Recherche Scientifique
2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has diverse applications in scientific research:
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is primarily based on its ability to participate in various chemical reactions. The boronic acid moiety allows it to form stable complexes with diols and other nucleophiles, making it a valuable reagent in organic synthesis. The nitro and chloro groups provide sites for further functionalization, enabling the creation of diverse derivatives with specific biological or chemical properties .
Comparaison Avec Des Composés Similaires
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic acid derivative used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic acid derivative with an amino group instead of a nitro group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and is used in similar synthetic applications.
Uniqueness: 2-Chloro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of its chloro, nitro, and boronic acid moieties, which provide a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C12H15BClNO5 |
|---|---|
Poids moléculaire |
299.52 g/mol |
Nom IUPAC |
2-chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BClNO5/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16)9(6-7)15(17)18/h5-6,16H,1-4H3 |
Clé InChI |
XWXYBVFVLCXWEX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
![2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11756750.png)
![7-Oxa-2-azaspiro[3.6]decane](/img/structure/B11756753.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
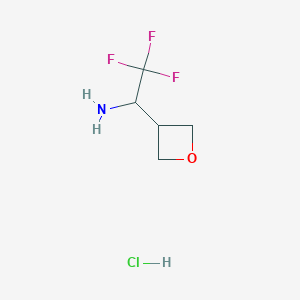
![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
![tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11756787.png)
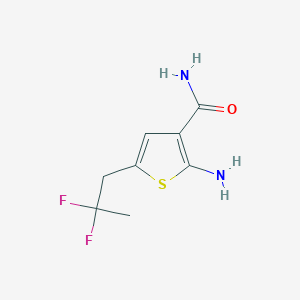
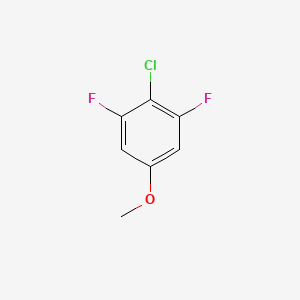

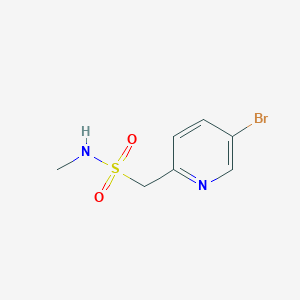

![[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate](/img/structure/B11756840.png)
